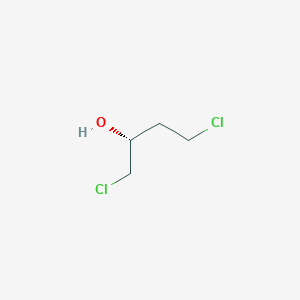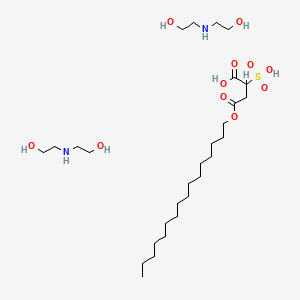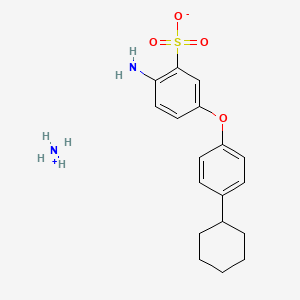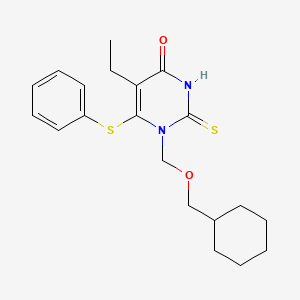
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is a complex organic compound with a molecular formula of C27H19NO7S. This compound is known for its unique chemical structure, which includes an anthraquinone core substituted with various functional groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the anthraquinone core: This can be achieved through the Friedel-Crafts acylation of benzene derivatives.
Introduction of the amino and hydroxy groups: These functional groups are introduced through nitration followed by reduction and hydroxylation reactions.
Attachment of the sulphonyl and phenoxy groups: This step involves sulphonation and etherification reactions, using reagents such as sulfonyl chlorides and phenols.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the sulphonyl and phenoxy groups, making it less complex.
1-Hydroxy-4-(4-methylphenylsulphonyl)anthraquinone: Similar structure but without the amino group.
2-(4-(((4-Methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone: Lacks the amino and hydroxy groups.
Uniqueness
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
20210-73-5 |
|---|---|
Molecular Formula |
C27H19NO7S |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-6-12-18(13-7-15)36(32,33)35-17-10-8-16(9-11-17)34-22-14-21(29)23-24(25(22)28)27(31)20-5-3-2-4-19(20)26(23)30/h2-14,29H,28H2,1H3 |
InChI Key |
GFRYADAXOQKIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
